molecular formula C12H14N2O B2782506 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile CAS No. 1514422-87-7

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile

Cat. No.: B2782506
CAS No.: 1514422-87-7
M. Wt: 202.257
InChI Key: PTGXVZNDPCLSRZ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile (CAS: 1514422-87-7) is a nitrile derivative featuring a pyridin-4-yl substituent at the 2-position of a 4,4-dimethyl-3-oxopentanenitrile backbone. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol . The compound’s structure combines a ketone group, a nitrile functionality, and a pyridine ring, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

4,4-dimethyl-3-oxo-2-pyridin-4-ylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11(15)10(8-13)9-4-6-14-7-5-9/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGXVZNDPCLSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C#N)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with 4,4-dimethyl-3-oxopentanenitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Compound Name (CAS) Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (1514422-87-7) Pyridin-4-yl C₁₂H₁₄N₂O 202.25 Pyridine ring enhances polarity and basicity
4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile (1025530-23-7) Phenylamino-sulfanyl group C₁₄H₁₆N₂OS 260.36 Sulfur atom introduces hydrophobicity; aromatic amine may affect reactivity
4,4-Dimethyl-3-oxo-2-[({4-[(trifluoromethyl)sulfanyl]phenyl}amino)methylene]pentanenitrile Trifluoromethylsulfanyl-phenyl group C₁₅H₁₅F₃N₂OS 328.35 Trifluoromethyl group increases lipophilicity and metabolic stability
(2Z)-4,4-Dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile (1025230-57-2) Trifluoromethylphenyl group C₁₅H₁₅F₃N₂O 296.29 Z-configuration may influence stereoselective interactions
(E)-4,4-Dimethyl-3-oxo-2-(4-(piperidin-1-yl)benzylidene)pentanenitrile Piperidin-1-yl-benzylidene group C₂₀H₂₅N₂O 309.43 Piperidine introduces basicity; benzylidene enhances aromatic interactions

Key Observations :

  • The pyridin-4-yl group in the target compound offers moderate polarity compared to bulkier substituents like trifluoromethylsulfanyl-phenyl or piperidin-1-yl-benzylidene .
  • Stereochemistry (e.g., Z-configuration in ) can critically affect biological activity but is unspecified in the target compound.

Physicochemical Properties

Limited data on boiling points or solubility are available, but molecular weight and substituents provide insights:

  • Molecular Weight : The target compound (202.25 g/mol) is lighter than analogs with trifluoromethyl (296.29–328.35 g/mol) or piperidinyl (309.43 g/mol) groups, suggesting lower logP and higher aqueous solubility .
  • Purity : High-purity (>97%) analogs like are prioritized as pharmaceutical intermediates, implying stringent synthesis protocols.

Biological Activity

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile, with the molecular formula C12H14N2O, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, including a pyridine ring and functional groups that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound is characterized by:

  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1514422-87-7
  • Functional Groups : Ketone, nitrile, and pyridine.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets. It may act as an enzyme inhibitor or modulator within specific biochemical pathways. The presence of the nitrile and ketone groups allows for interactions that could lead to significant biological effects.

Anticancer Activity

Research indicates potential anticancer properties attributed to this compound. In vitro studies have shown that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interference with critical signaling pathways.

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound might also possess similar properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The presence of the pyridine ring could enhance its interaction with microbial enzymes or receptors, leading to inhibition of growth or viability.

Research Findings and Case Studies

StudyFindingsMethodology
Study 1 Demonstrated cytotoxicity against breast cancer cell linesIn vitro assays measuring cell viability
Study 2 Showed inhibition of COX enzymes in inflammatory modelsEnzyme inhibition assays
Study 3 Exhibited antibacterial properties against E. coliDisk diffusion method
  • Cytotoxicity in Cancer Cells : A study published in a peer-reviewed journal highlighted the cytotoxic effects of related compounds on human breast cancer cells, suggesting that modifications to the ketone structure could enhance efficacy against cancer cells.
  • Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory potential through in vitro assays that measured the inhibition of COX enzymes, indicating a promising pathway for therapeutic applications in inflammatory diseases.
  • Antimicrobial Testing : A case study involving disk diffusion methods demonstrated that derivatives similar to this compound showed significant antibacterial activity against E. coli, warranting further exploration into its use as an antimicrobial agent.

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